molecular formula C11H8FNO2 B029848 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 586-08-3

4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No. B029848
CAS RN: 586-08-3
M. Wt: 205.18 g/mol
InChI Key: CJDRPIOMZCOCEB-UHFFFAOYSA-N
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Description

"4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" belongs to the family of oxazolones, a class of heterocyclic compounds that have been extensively studied for their diverse chemical properties and applications in organic synthesis.

Synthesis Analysis

Although specific synthesis details for "4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" are not directly available, related compounds have been synthesized using various methods. For instance, "4-Bis(methylthio)methylene-2-phenyloxazol-5-one" has been synthesized as a versatile template for oxazoles, indicating a potential pathway for synthesizing the target compound (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, has been elucidated through crystallography, suggesting similar methods could be applied to determine the structure of our compound of interest (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Oxazolones, including the compound , are known for their reactivity and have been used in various synthetic transformations. This class of compounds typically reacts through nucleophilic attack, ring-opening, and cyclization reactions, as evidenced by studies on similar oxazolones (Misra & Ila, 2010).

Physical Properties Analysis

The physical properties of oxazolones, such as melting points, solubility, and crystalline structure, are often determined experimentally. For instance, similar compounds have been analyzed using single crystal diffraction techniques (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties, like acidity/basicity, reactivity with other functional groups, and stability, are integral to oxazolones. Studies on related compounds can provide insights into the reactivity patterns and chemical behavior of "4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one" (Misra & Ila, 2010).

Scientific Research Applications

Fluorescent Chemosensors

Fluorescent chemosensors are an area of significant interest, where compounds similar to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one could potentially play a role. For instance, 4-Methyl-2,6-diformylphenol (DFP) derivatives have shown effectiveness in detecting a variety of analytes, including metal ions and neutral molecules, owing to their high selectivity and sensitivity. The research in this field is burgeoning, with opportunities to develop new chemosensors based on DFP derivatives or similar compounds (Roy, 2021).

Synthetic Organic Chemistry

In synthetic organic chemistry, the methodologies for synthesizing and transforming compounds with structural similarities to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one are of great interest. The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals, demonstrates the relevance of fluorinated compounds in drug synthesis. These methodologies highlight the importance of fluorinated compounds in the development of pharmaceuticals and other organic molecules (Qiu et al., 2009).

Polymer and Material Science

In the context of polymer and material science, the development of plastic scintillators incorporating oxazole derivatives showcases the application of these compounds in enhancing the performance of materials used in radiation detection. This research underscores the utility of oxazole derivatives in improving the properties of materials for specific technological applications (Salimgareeva & Kolesov, 2005).

Biomedical Research

Biomedical research, particularly in the field of neurology, has explored the use of compounds structurally related to 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one. For example, amyloid imaging in Alzheimer's disease research has benefitted from the development of specific ligands that can measure amyloid deposits in the brain, indicating the potential for similar compounds to be used in diagnostic applications (Nordberg, 2007).

properties

IUPAC Name

4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRPIOMZCOCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327161
Record name 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

CAS RN

586-08-3
Record name 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

With stirring, 7.5 g (0.1 mol) of glycine with 6.2 g (0.075 mol) of anhydrous sodium acetate and 18.6 g (0.15 mol) of p-fluorobenzaldehyde in 60 ml of acetic anhydride are heated to 100° C. After 2 hours, the reaction is cooled and poured into water. The resulting precipitate is filtered off with suction and dried under reduced pressure. 12.1 g (59% of theory) of 2-methyl-4-(4-fluorobenzylidene)-oxazol-5-one of mp. 156° C. are obtained.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
Reactant of Route 2
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